Ternidazole-d6hydrochloride

Description

BenchChem offers high-quality Ternidazole-d6hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ternidazole-d6hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

IUPAC Name |

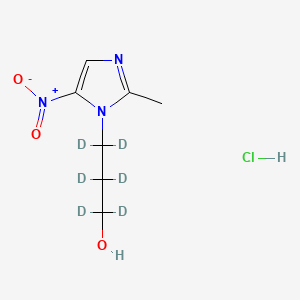

1,1,2,2,3,3-hexadeuterio-3-(2-methyl-5-nitroimidazol-1-yl)propan-1-ol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11N3O3.ClH/c1-6-8-5-7(10(12)13)9(6)3-2-4-11;/h5,11H,2-4H2,1H3;1H/i2D2,3D2,4D2; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PTXLKVODAFRGDG-RYKMJATISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=C(N1CCCO)[N+](=O)[O-].Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])(C([2H])([2H])N1C(=NC=C1[N+](=O)[O-])C)C([2H])([2H])O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12ClN3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Molecular Structure of Ternidazole-d6 Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure and properties of Ternidazole-d6 hydrochloride, a deuterated analog of the antimicrobial agent Ternidazole. This document is intended for researchers, scientists, and professionals in the field of drug development and analytical chemistry.

Introduction

Ternidazole is a 5-nitroimidazole derivative with known antimicrobial and antiprotozoal activities. The introduction of deuterium atoms into drug molecules, a process known as deuteration, is a strategy employed in drug discovery to potentially improve the pharmacokinetic and metabolic profile of a compound. Ternidazole-d6 hydrochloride is a stable-isotope labeled version of Ternidazole hydrochloride, where six hydrogen atoms have been replaced by deuterium. This isotopic labeling is particularly useful in pharmacokinetic studies, metabolic profiling, and as an internal standard in quantitative bioanalytical assays.

Chemical and Physical Data

The chemical properties of Ternidazole-d6 hydrochloride and its non-deuterated counterpart, Ternidazole, are summarized below for direct comparison.

| Property | Ternidazole-d6 Hydrochloride | Ternidazole |

| IUPAC Name | 3-(2-methyl-5-nitro-1H-imidazol-1-yl)propan-1-ol-d6 hydrochloride | 3-(2-methyl-5-nitro-1H-imidazol-1-yl)propan-1-ol[1] |

| Synonyms | 2-Methyl-5-nitro-1H-imidazole-1-propanol-d6 Hydrochloride; 1-(3-Hydroxypropyl-d6)-2-methyl-5-nitroimidazole Hydrochloride[2][3] | 2-Methyl-5-nitroimidazole-1-propanol; 1-(3-hydroxypropyl)-2-methyl-5-nitro-1H-imidazole[1] |

| Molecular Formula | C₇H₆D₆ClN₃O₃[2][3][4] | C₇H₁₁N₃O₃[1] |

| Molecular Weight | 227.68 g/mol [2][3][4] | 185.18 g/mol [1][5][6][7] |

| CAS Number | 1346599-62-9[2][4] | 1077-93-6[1][8] |

| Form | Hydrochloride Salt | Free Base |

Molecular Structure

The molecular structure of Ternidazole consists of a 2-methyl-5-nitroimidazole ring connected to a propan-1-ol side chain at the N1 position of the imidazole ring. In Ternidazole-d6 hydrochloride, the six hydrogen atoms on the propanol side chain are replaced by deuterium atoms.

Experimental Protocols

General Synthesis of N-Alkyl-d-Imidazoles

A common method for the N-alkylation of imidazoles involves the reaction of the imidazole ring with a deuterated alkyl halide in the presence of a base.

Methodology:

-

Reaction Setup: The imidazole starting material is dissolved in a suitable aprotic solvent such as dimethylformamide (DMF) or acetonitrile.

-

Deprotonation: A base (e.g., potassium carbonate, sodium hydride) is added to the solution to deprotonate the imidazole nitrogen, forming an imidazolide anion.

-

Alkylation: The deuterated alkyl halide (in this case, a deuterated 3-halopropanol derivative) is added to the reaction mixture. The reaction is typically stirred at room temperature or gentle heating until completion, which can be monitored by thin-layer chromatography (TLC).

-

Work-up: The reaction mixture is quenched with water and the product is extracted into an organic solvent. The organic layer is washed with brine, dried over an anhydrous salt (e.g., Na₂SO₄), and the solvent is removed under reduced pressure.

-

Purification: The crude product is purified by column chromatography on silica gel or by recrystallization to yield the pure deuterated product.

-

Salt Formation: To obtain the hydrochloride salt, the purified free base can be dissolved in a suitable solvent (e.g., diethyl ether, methanol) and treated with a solution of hydrogen chloride in the same or a compatible solvent. The resulting precipitate is then collected by filtration and dried.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a primary technique for confirming the structure and isotopic purity of Ternidazole-d6 hydrochloride.

Sample Preparation:

-

Dissolve 5-25 mg of the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, D₂O).[9][10][11][12]

-

Transfer the solution to a clean 5 mm NMR tube.

-

Ensure the sample is free of particulate matter by filtering if necessary.[11]

Data Acquisition:

-

¹H NMR: The ¹H NMR spectrum is expected to show the absence of signals corresponding to the propanol side chain, confirming successful deuteration. Signals for the methyl group and the imidazole ring proton should be present.

-

²H NMR: The ²H (Deuterium) NMR spectrum will show signals corresponding to the deuterium atoms on the propanol chain.

-

¹³C NMR: The ¹³C NMR spectrum will show signals for all carbon atoms in the molecule. The signals for the deuterated carbons will appear as multiplets due to C-D coupling.

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of Ternidazole-d6 hydrochloride and to assess its isotopic enrichment.

Sample Preparation:

-

Prepare a dilute solution of the sample (typically in the µg/mL to ng/mL range) in a solvent compatible with the ionization technique, such as methanol, acetonitrile, or a mixture with water.[13][14][15][16]

Data Acquisition:

-

Ionization Technique: Electrospray ionization (ESI) is a common technique for the analysis of polar molecules like Ternidazole.[13]

-

Mass Analyzer: High-resolution mass spectrometry (HRMS), for instance, using a time-of-flight (TOF) or Orbitrap analyzer, is employed to determine the accurate mass of the molecular ion.[15]

-

Expected Results: The mass spectrum should show a molecular ion peak corresponding to the calculated molecular weight of Ternidazole-d6 hydrochloride. The isotopic distribution pattern will be different from that of the non-deuterated compound, reflecting the presence of six deuterium atoms.

Conclusion

This technical guide provides essential information on the molecular structure, chemical properties, and analytical characterization of Ternidazole-d6 hydrochloride. The provided data and general experimental protocols serve as a valuable resource for researchers and scientists working with this deuterated compound in various applications, from metabolic studies to its use as an internal standard in quantitative analysis. While specific experimental data for Ternidazole-d6 hydrochloride is limited, the outlined methodologies provide a solid foundation for its synthesis and characterization.

References

- 1. Ternidazole | C7H11N3O3 | CID 68944 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. pharmaffiliates.com [pharmaffiliates.com]

- 3. Ternidazole-d6 Hydrochloride价格_品牌:TRC-丁香通 [m.biomart.cn]

- 4. Ternidazole-d6 Hydrochloride (>90%) | LGC Standards [lgcstandards.com]

- 5. GSRS [precision.fda.gov]

- 6. Ternidazole | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 7. GSRS [gsrs.ncats.nih.gov]

- 8. pharmaffiliates.com [pharmaffiliates.com]

- 9. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 10. Small molecule NMR sample preparation – Georgia Tech NMR Center [sites.gatech.edu]

- 11. NMR Sample Preparation [nmr.chem.umn.edu]

- 12. Sample Preparation | Faculty of Mathematical & Physical Sciences [ucl.ac.uk]

- 13. Quantitative mass spectrometry methods for pharmaceutical analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 14. uib.no [uib.no]

- 15. pharmafocusamerica.com [pharmafocusamerica.com]

- 16. Applying mass spectrometry in pharmaceutical analysis | Drug Discovery News [drugdiscoverynews.com]

An In-depth Technical Guide to the Synthesis and Characterization of Ternidazole-d6 Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive technical overview of the synthesis and characterization of Ternidazole-d6 hydrochloride, a deuterated analog of the antiparasitic and antibacterial agent, Ternidazole. This document details a plausible synthetic pathway, comprehensive characterization methodologies, and an exploration of its mechanism of action. The inclusion of detailed experimental protocols, tabulated data, and workflow visualizations aims to equip researchers and drug development professionals with the core knowledge required for the production and analysis of this stable isotope-labeled compound.

Introduction

Ternidazole, chemically known as 3-(2-methyl-5-nitroimidazol-1-yl)propan-1-ol, belongs to the 5-nitroimidazole class of drugs. These compounds are prodrugs that undergo reductive activation within anaerobic organisms to form cytotoxic metabolites that disrupt DNA and other macromolecules. The selective substitution of hydrogen atoms with deuterium, a stable isotope of hydrogen, can significantly alter a drug's pharmacokinetic profile. This "deuterium effect" can lead to a slower rate of metabolism, potentially resulting in improved metabolic stability, a longer half-life, and enhanced therapeutic efficacy. Ternidazole-d6 hydrochloride is a valuable tool in pharmacokinetic studies, serving as an internal standard for quantitative bioanalysis and enabling the differentiation between the administered drug and its metabolites.

Synthesis of Ternidazole-d6 Hydrochloride

While specific proprietary synthesis methods may exist, a plausible and efficient synthetic route for Ternidazole-d6 hydrochloride can be conceptualized based on established organic chemistry principles. The proposed pathway involves the N-alkylation of 2-methyl-5-nitroimidazole with a deuterated three-carbon electrophile, followed by conversion to the hydrochloride salt.

Proposed Synthetic Pathway

The synthesis commences with the readily available starting material, 2-methyl-5-nitroimidazole. This is followed by alkylation with a deuterated propanol derivative, such as 1,1,2,2,3,3-hexadeuterio-3-bromopropan-1-ol or a similarly activated species, in the presence of a suitable base. The final step involves the treatment of the deuterated Ternidazole free base with hydrochloric acid to yield the hydrochloride salt.

Experimental Protocol: Synthesis

Materials:

-

2-methyl-5-nitroimidazole

-

1-bromo-1,1,2,2,3,3-hexadeuterio-propan-3-ol (or equivalent deuterated C3 synthon)

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Ethyl acetate

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Hydrochloric acid solution (e.g., 2 M in diethyl ether)

-

Diethyl ether

Procedure:

-

Alkylation: To a stirred suspension of sodium hydride (1.2 equivalents) in anhydrous DMF under an inert atmosphere (e.g., argon), add 2-methyl-5-nitroimidazole (1.0 equivalent) portion-wise at 0 °C. Stir the mixture at room temperature for 30 minutes.

-

Cool the reaction mixture back to 0 °C and add a solution of 1-bromo-1,1,2,2,3,3-hexadeuterio-propan-3-ol (1.1 equivalents) in anhydrous DMF dropwise.

-

Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Upon completion, carefully quench the reaction by the slow addition of water at 0 °C. Dilute the mixture with ethyl acetate and wash sequentially with water, saturated aqueous sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude Ternidazole-d6 free base.

-

Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of methanol in dichloromethane).

-

Salt Formation: Dissolve the purified Ternidazole-d6 free base in a minimal amount of anhydrous diethyl ether. Add a solution of hydrochloric acid in diethyl ether (1.1 equivalents) dropwise with stirring.

-

Collect the resulting precipitate by filtration, wash with cold diethyl ether, and dry under vacuum to yield Ternidazole-d6 hydrochloride as a solid.

Characterization of Ternidazole-d6 Hydrochloride

Thorough characterization is essential to confirm the identity, purity, and isotopic enrichment of the synthesized Ternidazole-d6 hydrochloride. The primary analytical techniques employed are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is used to confirm the chemical structure and assess the extent and position of deuterium incorporation.

-

¹H NMR: In the ¹H NMR spectrum of Ternidazole-d6 hydrochloride, the signals corresponding to the protons on the propanol side chain will be absent or significantly diminished, confirming successful deuteration. The remaining signals for the methyl group and the imidazole ring proton should be observed at their expected chemical shifts.

-

¹³C NMR: The ¹³C NMR spectrum will show the characteristic signals for the carbon atoms of the imidazole ring and the methyl group. The signals for the deuterated carbons of the propanol side chain will exhibit splitting into multiplets due to C-D coupling and will be of lower intensity.

-

²H NMR (Deuterium NMR): A deuterium NMR spectrum can be acquired to directly observe the deuterium signals and confirm their positions in the molecule.

Table 1: Predicted NMR Data for Ternidazole and Ternidazole-d6 Hydrochloride

| Compound | Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| Ternidazole | ¹H | ~2.5 | s | -CH₃ |

| ¹H | ~2.1 | p | -CH₂-CH₂-CH₂- | |

| ¹H | ~3.7 | t | -CH₂-OH | |

| ¹H | ~4.4 | t | N-CH₂- | |

| ¹H | ~8.0 | s | Imidazole C4-H | |

| Ternidazole-d6 HCl | ¹H | ~2.5 | s | -CH₃ |

| ¹H | ~8.0 | s | Imidazole C4-H | |

| Ternidazole | ¹³C | ~14 | q | -CH₃ |

| ¹³C | ~32 | t | -CH₂-CH₂-CH₂- | |

| ¹³C | ~48 | t | N-CH₂- | |

| ¹³C | ~58 | t | -CH₂-OH | |

| ¹³C | ~138 | d | Imidazole C4 | |

| ¹³C | ~145 | s | Imidazole C5 | |

| ¹³C | ~152 | s | Imidazole C2 | |

| Ternidazole-d6 HCl | ¹³C | ~14 | q | -CH₃ |

| ¹³C | ~31 (multiplet) | t (C-D coupling) | -CD₂-CD₂-CD₂- | |

| ¹³C | ~47 (multiplet) | t (C-D coupling) | N-CD₂- | |

| ¹³C | ~57 (multiplet) | t (C-D coupling) | -CD₂-OH | |

| ¹³C | ~138 | d | Imidazole C4 | |

| ¹³C | ~145 | s | Imidazole C5 | |

| ¹³C | ~152 | s | Imidazole C2 |

Note: Predicted chemical shifts are based on analogous structures and may vary depending on the solvent and other experimental conditions.

Mass Spectrometry (MS)

Mass spectrometry is a critical tool for confirming the molecular weight and isotopic enrichment of Ternidazole-d6 hydrochloride. High-resolution mass spectrometry (HRMS) provides an accurate mass measurement, confirming the elemental composition.

-

Electrospray Ionization (ESI-MS): ESI-MS is a soft ionization technique suitable for analyzing polar molecules like Ternidazole. The mass spectrum of Ternidazole-d6 hydrochloride is expected to show a molecular ion peak ([M+H]⁺) at an m/z value that is 6 units higher than that of the unlabeled compound.

-

Isotopic Purity: The relative intensities of the molecular ion peaks corresponding to different numbers of deuterium atoms (d0 to d6) can be used to calculate the isotopic purity of the synthesized compound.

Table 2: Mass Spectrometry Data for Ternidazole and Ternidazole-d6

| Compound | Ionization Mode | Calculated [M+H]⁺ (m/z) | Observed [M+H]⁺ (m/z) | Key Fragment Ions (m/z) |

| Ternidazole | ESI+ | 186.0873 | 186.0877[1] | 128.0454[1] |

| Ternidazole-d6 | ESI+ | 192.1251 | Expected ~192.1 | Expected ~134.1 |

Experimental Protocol: Characterization

NMR Spectroscopy:

-

Dissolve approximately 5-10 mg of the sample in a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O).

-

Acquire ¹H, ¹³C, and ²H NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Process the spectra using appropriate software to obtain chemical shifts, coupling constants, and integrals.

Mass Spectrometry:

-

Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile/water).

-

Infuse the sample solution into an ESI-MS instrument.

-

Acquire the mass spectrum in positive ion mode over an appropriate m/z range.

-

For HRMS, use a high-resolution instrument such as a TOF or Orbitrap mass spectrometer to obtain an accurate mass measurement.

Mechanism of Action and Biological Signaling

The biological activity of Ternidazole, like other 5-nitroimidazoles, is dependent on the reductive activation of its nitro group. This process is characteristic of anaerobic microorganisms, which possess low redox potential electron transport proteins.

The key steps in the mechanism of action are:

-

Cellular Uptake: Ternidazole, being a small and relatively lipophilic molecule, enters the microbial cell via passive diffusion.

-

Reductive Activation: Inside the anaerobic microorganism, the nitro group of Ternidazole is reduced by low-redox-potential electron-transfer proteins, such as ferredoxin. This one-electron reduction generates a highly reactive nitro radical anion.

-

DNA Damage: The nitro radical anion and other reduced intermediates are cytotoxic and can interact with microbial DNA, causing strand breaks and destabilization of the DNA helix.

-

Inhibition of DNA Synthesis and Repair: The damage to the DNA template inhibits DNA replication and repair processes, ultimately leading to cell death.

The selective toxicity of Ternidazole towards anaerobic organisms is due to the fact that the reductive activation of the nitro group occurs efficiently only in the low-redox-potential environment of these microbes. In aerobic cells, the nitro group is not readily reduced, and any radical anion that may form is rapidly re-oxidized by molecular oxygen in a "futile cycle," preventing the accumulation of toxic metabolites.

Conclusion

This technical guide has outlined a plausible synthetic route and detailed characterization methodologies for Ternidazole-d6 hydrochloride. The provided experimental protocols and data tables serve as a valuable resource for researchers involved in the synthesis and analysis of isotopically labeled compounds. A clear understanding of the synthesis, characterization, and mechanism of action of Ternidazole-d6 hydrochloride is crucial for its application in drug metabolism and pharmacokinetic studies, ultimately contributing to the development of more effective therapeutic agents. The use of deuterated standards like Ternidazole-d6 hydrochloride is indispensable for generating high-quality bioanalytical data, which is a cornerstone of modern drug development.

References

In-Depth Technical Guide: Physical and Chemical Properties of Ternidazole-d6 Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical and chemical properties of Ternidazole-d6 hydrochloride, a deuterated analog of the antiprotozoal agent Ternidazole. This document is intended to serve as a valuable resource for researchers and professionals engaged in drug development, metabolism studies, and analytical method development.

Core Chemical and Physical Properties

Ternidazole-d6 hydrochloride is a stable isotope-labeled version of Ternidazole hydrochloride, primarily utilized as an internal standard in pharmacokinetic and metabolic studies to ensure accurate quantification. The deuteration is typically on the propanol side chain.

General Information

| Property | Value | Citation |

| Chemical Name | 2-Methyl-5-nitro-1H-imidazole-1-propanol-d6 Hydrochloride | |

| Synonyms | 1-(3-Hydroxypropyl-d6)-2-methyl-5-nitroimidazole Hydrochloride | |

| CAS Number | 1346599-62-9 | |

| Free Base CAS | 1346746-61-9 | |

| Unlabeled HCl CAS | 70028-95-4 | [1] |

Physical Properties

Quantitative physical data for Ternidazole-d6 hydrochloride is not extensively published. The following table includes data for the unlabeled hydrochloride salt where available, which is expected to be a close approximation.

| Property | Value | Notes | Citation |

| Appearance | Off-White to Pale Yellow Solid | Based on data for Tinidazole. | [2] |

| Melting Point | Not available for d6 form. 118-120 °C (Ternidazole) | Data for the non-deuterated parent compound. The melting point of Tinidazole, a related compound, is 127-128 °C. | [2][3] |

| Boiling Point | Not available | ||

| Solubility | DMSO: 250 mg/mL (1127.96 mM) (for Ternidazole HCl) | Sonication may be required. Also soluble in formulations of PEG300, Tween-80, and saline. | [4][5] |

Chemical Properties

| Property | Value | Citation |

| Molecular Formula | C₇H₆D₆ClN₃O₃ | |

| Molecular Weight | 227.68 g/mol | |

| Purity | >98% (by HPLC) | [4] |

| Storage | Store at -20°C, keep away from moisture. | [4][5] |

| Stability | Stable for ≥ 2 years at -20°C. Stock solutions are stable for 6 months at -80°C or 1 month at -20°C. | [4][6] |

Mechanism of Action

Ternidazole, the parent compound of Ternidazole-d6 hydrochloride, is a 5-nitroimidazole antibiotic. Its mechanism of action is characteristic of this class of drugs, which are effective against anaerobic bacteria and protozoa.

Experimental Protocols

High-Performance Liquid Chromatography (HPLC)

HPLC is a common technique for the quantification of Ternidazole and related compounds in various matrices.

Objective: To determine the purity of a Ternidazole sample or its concentration in a formulation.

Instrumentation and Conditions (Representative):

-

HPLC System: A standard HPLC system with a UV-Vis detector is suitable.

-

Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used.

-

Mobile Phase: A mixture of a buffer (e.g., phosphate buffer) and an organic solvent (e.g., methanol or acetonitrile) is typical. The exact ratio should be optimized.

-

Flow Rate: Approximately 1.0 mL/min.

-

Detection Wavelength: Around 317 nm, which is the λmax for Tinidazole in a phosphate buffer.[1]

-

Injection Volume: 10-20 µL.

-

Temperature: Ambient or controlled at a specific temperature (e.g., 30°C).

Sample Preparation:

-

Standard Solution: Accurately weigh a known amount of Ternidazole reference standard and dissolve it in the mobile phase to prepare a stock solution. Further dilute to create a series of calibration standards.

-

Sample Solution: Dissolve the sample containing Ternidazole in the mobile phase. If it is a solid dosage form, it may require powdering, dissolution, sonication, and filtration.

Procedure:

-

Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

-

Inject the standard solutions to generate a calibration curve.

-

Inject the sample solution.

-

The concentration of Ternidazole in the sample is determined by comparing its peak area to the calibration curve.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation and purity assessment of Ternidazole-d6 hydrochloride.

Objective: To confirm the chemical structure and the location of deuterium labeling.

Instrumentation and Conditions (General):

-

Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆) is a common solvent for similar compounds.

-

Internal Standard: Tetramethylsilane (TMS) is typically used for referencing ¹H and ¹³C spectra.

Procedure:

-

Dissolve a small amount of the Ternidazole-d6 hydrochloride sample in the chosen deuterated solvent.

-

Acquire ¹H NMR and ¹³C NMR spectra.

-

For detailed structural confirmation, 2D NMR experiments such as COSY, HSQC, and HMBC can be performed.

-

The absence of proton signals at the expected positions in the ¹H NMR spectrum and the corresponding changes in the ¹³C NMR spectrum would confirm the deuterium labeling.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule, which is crucial for confirming its identity.

Objective: To confirm the molecular weight and isotopic enrichment of Ternidazole-d6 hydrochloride.

Instrumentation and Conditions (Representative):

-

Mass Spectrometer: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) is preferred for accurate mass measurements.

-

Ionization Source: Electrospray ionization (ESI) is a common choice for this type of molecule.

-

Mode: Positive ion mode is typically used.

Procedure:

-

Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile with a small amount of formic acid).

-

Infuse the sample directly into the mass spectrometer or introduce it via an LC system.

-

Acquire the mass spectrum. The data will show the molecular ion peak corresponding to the mass of the deuterated compound.

Safety and Handling

Based on the safety data sheets for Ternidazole and the related compound Tinidazole, the following precautions should be observed:

-

Personal Protective Equipment (PPE): Wear appropriate protective clothing, gloves, and eye/face protection.[7][8]

-

Handling: Handle in a well-ventilated area. Avoid the formation of dust and aerosols.[7][9]

-

Storage: Keep the container tightly closed in a dry and well-ventilated place. For long-term storage, refrigeration at -20°C is recommended.[4][5]

-

Fire Fighting: Use dry chemical, carbon dioxide, or alcohol-resistant foam as extinguishing media.[7]

This guide provides a summary of the available technical information on Ternidazole-d6 hydrochloride. For specific applications, it is recommended to consult the certificate of analysis provided by the supplier and to perform appropriate validation experiments.

References

- 1. Ternidazole-d6 Hydrochloride (>90%) | LGC Standards [lgcstandards.com]

- 2. Tinidazole CAS#: 19387-91-8 [m.chemicalbook.com]

- 3. Tinidazole | C8H13N3O4S | CID 5479 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Ternidazole hydrochloride | 70028-95-4 | MOLNOVA [molnova.com]

- 5. Ternidazole hydrochloride | 5-Nitroimidazole antibiotic | TargetMol [targetmol.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. chemicalbook.com [chemicalbook.com]

- 8. spectrumchemical.com [spectrumchemical.com]

- 9. tcichemicals.com [tcichemicals.com]

Ternidazole-d6 hydrochloride CAS number and molecular weight

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Ternidazole-d6 hydrochloride, a deuterated analog of the antimicrobial agent Ternidazole. This document details its chemical properties, mechanism of action, and relevant experimental methodologies, designed to support research and development in the pharmaceutical sciences.

Core Compound Data

Ternidazole-d6 hydrochloride is a stable, isotopically labeled form of Ternidazole, an antiparasitic nitroimidazole. The deuteration provides a valuable tool for pharmacokinetic and metabolic studies, allowing for its differentiation from the unlabeled drug in biological matrices.

| Property | Value | Reference |

| CAS Number | 1346599-62-9 | [1][2] |

| Molecular Formula | C₇H₆D₆ClN₃O₃ | [1][2][3] |

| Molecular Weight | 227.68 g/mol | [1][3] |

| Synonyms | 2-Methyl-5-nitro-1H-imidazole-1-propanol-d6 Hydrochloride, 1-(3-Hydroxypropyl-d6)-2-methyl-5-nitroimidazole Hydrochloride | [2] |

Mechanism of Action

Ternidazole, like other 5-nitroimidazole antibiotics, functions as a prodrug that requires reductive activation of its nitro group.[4] This process is characteristic of anaerobic organisms, which possess the necessary low redox potential electron-transport proteins, such as ferredoxin.

The activation process can be summarized as follows:

-

Cellular Uptake: Ternidazole diffuses into the target anaerobic microorganism.

-

Reductive Activation: The nitro group of Ternidazole is reduced by enzymes such as pyruvate:ferredoxin oxidoreductase (PFOR). This reduction forms a highly reactive nitroso radical.

-

Macromolecular Damage: These reactive intermediates are cytotoxic, causing damage to cellular macromolecules, most critically, DNA. This leads to DNA strand breakage and destabilization of the helical structure.

-

Cell Death: The extensive damage to DNA and other essential molecules ultimately results in microbial cell death.

The selective toxicity of Ternidazole towards anaerobic organisms is attributed to the fact that aerobic cells lack the enzymes with sufficiently low redox potential to efficiently reduce the nitro group.

Signaling Pathway: DNA Damage Response

The DNA damage induced by the activated form of Ternidazole triggers a cellular DNA damage response (DDR). In protozoan parasites like Giardia duodenalis, exposure to the related nitroimidazole, metronidazole, has been shown to activate the homologous recombination (HR) repair pathway.[5][6] This pathway is crucial for repairing double-strand breaks, a severe form of DNA damage. Key proteins involved in this response include GdMre11 and GdDMC1B (a Rad51 homolog), whose expression levels increase significantly following drug exposure.[5][6]

The following diagram illustrates the proposed signaling pathway for Ternidazole-induced DNA damage and the subsequent cellular response.

Caption: Proposed mechanism of Ternidazole action and DNA damage response.

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) for Analysis

Objective: To quantify the concentration of Ternidazole in a biological sample (e.g., plasma, serum).

Materials:

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

-

C18 reverse-phase column (e.g., Zorbax SB C8, 150 mm x 4.6 mm, 3.5 µm)[7]

-

Mobile Phase: Isopropyl alcohol and water (20:80 v/v)[7]

-

Internal Standard (IS): A structurally similar compound not present in the sample (e.g., Metronidazole).

-

Acetonitrile

-

Phosphoric acid

-

Methanol

-

Perchloric acid (for protein precipitation)

-

Sample tubes

-

Centrifuge

-

Vortex mixer

Procedure:

-

Preparation of Standard Solutions:

-

Prepare a stock solution of Ternidazole-d6 hydrochloride in the mobile phase.

-

Prepare a series of working standard solutions by serially diluting the stock solution to cover the expected concentration range in the samples.

-

Prepare a stock solution of the internal standard in the mobile phase.

-

-

Sample Preparation (from plasma/serum):

-

To a 500 µL aliquot of the plasma/serum sample in a microcentrifuge tube, add a known amount of the internal standard.

-

Add 1 mL of acetonitrile (or other suitable protein precipitating agent) to the sample.

-

Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.

-

Centrifuge the sample at 10,000 rpm for 10 minutes.

-

Carefully transfer the supernatant to a clean tube for analysis.

-

-

Chromatographic Conditions:

-

Analysis:

-

Inject the prepared standards and samples onto the HPLC system.

-

Record the chromatograms and integrate the peak areas for Ternidazole and the internal standard.

-

-

Quantification:

-

Construct a calibration curve by plotting the ratio of the peak area of Ternidazole to the peak area of the internal standard against the concentration of the Ternidazole standards.

-

Determine the concentration of Ternidazole in the unknown samples by interpolating their peak area ratios from the calibration curve.

-

The following diagram outlines the general workflow for HPLC analysis.

Caption: General workflow for sample preparation and HPLC analysis.

Synthesis of Ternidazole-d6 Hydrochloride

A specific, detailed synthesis protocol for Ternidazole-d6 hydrochloride is not publicly available. However, a general synthetic route can be proposed based on the synthesis of related deuterated compounds. The synthesis would likely involve the alkylation of 2-methyl-5-nitroimidazole with a deuterated 3-carbon synthon, followed by conversion to the hydrochloride salt.

Proteomic Analysis of Ternidazole-Treated Cells

Proteomic studies on cells treated with the related compound metronidazole have provided insights into the cellular response to this class of drugs. These studies typically involve the following steps:

-

Cell Culture and Treatment: Culturing the target microorganism (e.g., Trichomonas vaginalis) and treating the cells with Ternidazole.[11][12][13]

-

Protein Extraction: Lysing the cells and extracting the total protein content.[11]

-

Protein Digestion: Digesting the proteins into smaller peptides using an enzyme such as trypsin.

-

LC-MS/MS Analysis: Separating the peptides by liquid chromatography and analyzing them by tandem mass spectrometry to determine their amino acid sequences.

-

Data Analysis: Identifying and quantifying the proteins present in the samples and comparing the protein expression profiles of treated and untreated cells to identify differentially expressed proteins.[12][13]

Proteomic analysis of metronidazole-resistant strains has revealed changes in the expression of proteins involved in oxidative stress response, DNA repair, and energy metabolism.[14] Similar studies with Ternidazole would be valuable for elucidating its specific mechanism of action and potential resistance mechanisms.

The workflow for a typical proteomics experiment is outlined below.

Caption: General workflow for a proteomics experiment.

References

- 1. Ternidazole-d6 Hydrochloride (>90%) | LGC Standards [lgcstandards.com]

- 2. pharmaffiliates.com [pharmaffiliates.com]

- 3. Ternidazole-d6 Hydrochloride价格_品牌:TRC-丁香通 [biomart.cn]

- 4. Ternidazole hydrochloride | 5-Nitroimidazole antibiotic | TargetMol [targetmol.com]

- 5. DNA damage induced by metronidazole in Giardia duodenalis triggers a DNA homologous recombination response - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. ijpsjournal.com [ijpsjournal.com]

- 8. researchgate.net [researchgate.net]

- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 10. researchgate.net [researchgate.net]

- 11. Comparative proteomic analysis of metronidazole-sensitive and resistant Trichomonas vaginalis suggests a novel mode of metronidazole action and resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Proteomic signatures of metronidazole-resistant Trichomonas vaginalis reveal novel proteins associated with drug resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Characterization of Metronidazole-Resistant Giardia intestinalis Lines by Comparative Transcriptomics and Proteomics [escholarship.org]

Navigating the Isotopic Landscape: A Technical Guide to the Isotopic Purity of Ternidazole-d6 Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

In the realm of pharmaceutical analysis and drug development, the use of stable isotope-labeled internal standards is paramount for achieving accurate and reliable quantitative results. Ternidazole-d6 hydrochloride, the deuterated analog of the antiprotozoal agent Ternidazole, serves as a critical tool in pharmacokinetic and bioanalytical studies. Its efficacy as an internal standard is fundamentally dependent on its isotopic purity. This technical guide provides an in-depth exploration of the synthesis, analytical methodologies, and data interpretation integral to characterizing the isotopic purity of Ternidazole-d6 hydrochloride.

The Significance of Isotopic Purity

Isotopic purity refers to the percentage of a deuterated compound that contains the specified number of deuterium atoms. For Ternidazole-d6, the ideal molecule contains six deuterium atoms. However, the synthetic process inevitably results in a distribution of isotopologues—molecules with the same chemical formula but differing in their isotopic composition (d0 to d6). A high isotopic purity, with a predominant d6 species, is crucial to minimize cross-talk between the analytical signals of the analyte and the internal standard, thereby ensuring the precision of the assay.

Synthesis of Ternidazole-d6 Hydrochloride

The introduction of deuterium atoms into the Ternidazole molecule is typically achieved through hydrogen-deuterium exchange reactions. While specific synthetic protocols are often proprietary, a general pathway involves the use of a deuterium source, such as deuterium oxide (D₂O) or deuterated solvents, often in the presence of a catalyst. The reaction conditions are carefully controlled to maximize the incorporation of deuterium at the desired positions. Following the deuteration of the Ternidazole free base, it is converted to the more stable hydrochloride salt.

Below is a conceptual workflow for the synthesis of Ternidazole-d6 hydrochloride.

Caption: Conceptual synthesis workflow for Ternidazole-d6 hydrochloride.

Quantitative Assessment of Isotopic Purity

The determination of isotopic purity is primarily accomplished through two powerful analytical techniques: Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy.

Mass Spectrometry

High-resolution mass spectrometry (HRMS) is the cornerstone for quantifying the distribution of isotopologues. By precisely measuring the mass-to-charge ratio (m/z) of the ions, HRMS can resolve and quantify the relative abundance of each isotopic species (d0 to d6).

Table 1: Representative Isotopic Distribution of Ternidazole-d6 Hydrochloride by HRMS

| Isotopologue | Relative Abundance (%) |

| d0 | 0.1 |

| d1 | 0.3 |

| d2 | 0.8 |

| d3 | 2.5 |

| d4 | 7.0 |

| d5 | 25.0 |

| d6 | 64.3 |

| Isotopic Purity (d6) | ≥ 90% (Typical Specification) |

Note: The data in this table is illustrative and represents a typical distribution for a high-purity batch. The exact distribution can vary.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides invaluable information regarding the location and extent of deuteration.

-

¹H-NMR (Proton NMR): In a ¹H-NMR spectrum of Ternidazole-d6, the signals corresponding to the protons that have been replaced by deuterium will be significantly diminished or absent. The degree of deuteration at each site can be estimated by comparing the integration of the residual proton signals to that of a non-deuterated proton signal within the molecule.

-

²H-NMR (Deuterium NMR): This technique directly detects the deuterium nuclei, providing unequivocal evidence of their presence and chemical environment. The spectrum will show signals at the chemical shifts corresponding to the deuterated positions.

Experimental Protocols

Isotopic Purity Determination by LC-HRMS

This protocol outlines a general procedure for the analysis of Ternidazole-d6 hydrochloride using Liquid Chromatography-High-Resolution Mass Spectrometry.

Caption: Workflow for LC-HRMS based isotopic purity determination.

Methodology:

-

Sample Preparation: Accurately weigh and dissolve Ternidazole-d6 hydrochloride in a suitable solvent (e.g., methanol, acetonitrile) to a final concentration of approximately 1 µg/mL.

-

Liquid Chromatography:

-

Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient: A suitable gradient to ensure separation from any impurities.

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 5 µL.

-

-

Mass Spectrometry:

-

Instrument: A high-resolution mass spectrometer (e.g., Orbitrap, Q-TOF).

-

Ionization: Electrospray ionization (ESI) in positive mode.

-

Scan Mode: Full scan over a relevant m/z range to encompass all isotopologues.

-

Resolution: ≥ 60,000.

-

-

Data Analysis:

-

Extract the ion chromatograms for the [M+H]⁺ ions of each isotopologue (d0 to d6).

-

Integrate the peak area for each isotopologue.

-

Calculate the percentage of each isotopologue relative to the total peak area of all isotopologues.

-

The isotopic purity is reported as the percentage of the d6 species.

-

Confirmation of Deuteration Sites by NMR Spectroscopy

This protocol provides a general method for confirming the positions of deuterium labeling.

Methodology:

-

Sample Preparation: Dissolve 5-10 mg of Ternidazole-d6 hydrochloride in a suitable deuterated NMR solvent (e.g., DMSO-d₆, D₂O).

-

¹H-NMR Spectroscopy:

-

Acquire a standard ¹H-NMR spectrum.

-

Compare the spectrum to that of an authentic standard of non-deuterated Ternidazole hydrochloride.

-

Confirm the significant reduction or absence of proton signals at the expected deuterated positions.

-

-

²H-NMR Spectroscopy:

-

Acquire a ²H-NMR spectrum.

-

Observe the signals corresponding to the deuterium atoms, confirming their presence at the expected chemical shifts.

-

Logical Framework for Isotopic Purity Assessment

The comprehensive evaluation of Ternidazole-d6 hydrochloride's isotopic purity follows a logical progression, integrating both MS and NMR techniques for a complete characterization.

Caption: Logical workflow for the complete assessment of isotopic purity.

Commercial Suppliers of Ternidazole-d6 Hydrochloride for Research: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of commercial suppliers of Ternidazole-d6 hydrochloride, a deuterated analog of the antiprotozoal agent Ternidazole. This document is intended to assist researchers, scientists, and drug development professionals in sourcing high-quality labeled compounds for research purposes, particularly in pharmacokinetic and metabolic studies. The guide includes a comparative summary of suppliers, detailed experimental protocols for its use as an internal standard, and visualizations of relevant biological pathways and analytical workflows.

Commercial Supplier Overview

The selection of a reliable supplier for stable isotope-labeled compounds is critical for ensuring the accuracy and reproducibility of experimental results. Key considerations include chemical and isotopic purity, availability of comprehensive analytical data, and adherence to quality standards. Below is a summary of prominent commercial suppliers of Ternidazole-d6 hydrochloride.

| Supplier | Product Name | CAS Number | Molecular Formula | Molecular Weight | Purity | Additional Information |

| LGC Standards | Ternidazole-d6 Hydrochloride (>90%) | 1346599-62-9 | C₇H₆D₆ClN₃O₃ | 227.68 | >90% | Certificate of Analysis available.[1] |

| Pharmaffiliates | Ternidazole-d6 Hydrochloride | 1346599-62-9 | C₇H₆D₆ClN₃O₃ | 227.68 | High purity | Offers sample Certificate of Analysis and MSDS.[2] |

| MedChemExpress | Ternidazole-d6 hydrochloride | 1346599-62-9 | C₇H₆D₆ClN₃O₃ | 227.68 | Stated as the deuterium labeled Ternidazole hydrochloride. | Intended for use as an internal standard for quantitative analysis.[2] |

| Toronto Research Chemicals (TRC) | Ternidazole-d6 Hydrochloride | 1346599-62-9 | C₇H₆D₆ClN₃O₃ | 227.68 | Not explicitly stated, but TRC is known for high-quality standards. | Part of the LGC Group, specializing in complex organic small molecules.[3][4][5] |

| Cayman Chemical | Not explicitly listed, but offers a wide range of deuterated standards. | - | - | - | Typically ≥98% for deuterated compounds. | Provides detailed product information and certificates of analysis for their products.[6][7][8][9] |

| Santa Cruz Biotechnology | Ternidazole-d6 | 1346599-62-9 (for HCl) | C₇H₅D₆N₃O₃•HCl | 227.68 | Biochemical for proteomics research. | - |

| Isotope Science / Alfa Chemistry | Ternidazole-d6 hydrochloride | 1346599-62-9 | - | - | For research use only. | - |

Mechanism of Action: Nitroimidazole Antimicrobial Activity

Ternidazole, like other 5-nitroimidazoles, is a prodrug that requires reductive activation to exert its antimicrobial effects. This activation occurs preferentially in anaerobic microorganisms, which possess the necessary low redox potential enzyme systems.

The mechanism involves the following key steps:

-

Cellular Uptake: The uncharged nitroimidazole passively diffuses into the microbial cell.

-

Reductive Activation: In the low-redox environment of anaerobic bacteria and protozoa, the nitro group of the imidazole ring is reduced by electron-donating proteins such as ferredoxin or flavodoxin. This process is catalyzed by enzymes like pyruvate:ferredoxin oxidoreductase (PFOR).

-

Formation of Reactive Intermediates: The reduction process generates short-lived, highly reactive cytotoxic intermediates, including nitroso radicals.

-

DNA Damage: These reactive intermediates interact with and induce damage to microbial DNA, leading to strand breaks and loss of the helical structure.

-

Inhibition of Nucleic Acid Synthesis and Cell Death: The damaged DNA inhibits nucleic acid synthesis and repair, ultimately resulting in microbial cell death.

The selectivity of nitroimidazoles for anaerobic organisms stems from the fact that aerobic cells of the host lack the enzymes with sufficiently low redox potential to efficiently reduce the nitro group. In the presence of oxygen, any formed radical intermediates are rapidly re-oxidized back to the parent compound in a "futile cycle," rendering the drug inactive.[10]

Experimental Protocols

The primary application of Ternidazole-d6 hydrochloride in research is as an internal standard (IS) for the quantitative analysis of Ternidazole in biological matrices using mass spectrometry, most commonly Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The use of a stable isotope-labeled internal standard is the gold standard in bioanalysis as it corrects for variability in sample preparation, matrix effects, and instrument response.[11][12][13]

General Protocol for Quantitative Analysis of Ternidazole in Plasma using LC-MS/MS with Ternidazole-d6 HCl as an Internal Standard

This protocol provides a general framework. Specific parameters such as chromatographic conditions and mass spectrometric settings should be optimized for the instrumentation used.

3.1.1. Materials and Reagents

-

Ternidazole analytical standard

-

Ternidazole-d6 hydrochloride (Internal Standard)

-

Blank biological plasma (e.g., human, rat)

-

Acetonitrile (ACN), HPLC or LC-MS grade

-

Methanol (MeOH), HPLC or LC-MS grade

-

Formic acid (FA), LC-MS grade

-

Water, deionized or Milli-Q

-

Solid Phase Extraction (SPE) cartridges or protein precipitation plates

3.1.2. Preparation of Stock and Working Solutions

-

Stock Solutions (1 mg/mL):

-

Accurately weigh and dissolve Ternidazole and Ternidazole-d6 HCl in methanol to prepare individual stock solutions of 1 mg/mL.

-

-

Working Standard Solutions:

-

Prepare a series of working standard solutions of Ternidazole by serial dilution of the stock solution with a suitable solvent (e.g., 50:50 ACN:Water). These will be used to spike the blank plasma for the calibration curve.

-

-

Internal Standard Working Solution (e.g., 100 ng/mL):

-

Dilute the Ternidazole-d6 HCl stock solution with the same solvent to a final concentration appropriate for spiking into all samples (calibration standards, quality controls, and unknown samples).

-

3.1.3. Sample Preparation (Protein Precipitation Method)

-

To 50 µL of plasma sample (blank, calibration standard, QC, or unknown), add 150 µL of the internal standard working solution in acetonitrile.

-

Vortex mix for 1 minute to precipitate proteins.

-

Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C.

-

Transfer the supernatant to a clean tube or 96-well plate.

-

Evaporate the supernatant to dryness under a stream of nitrogen at approximately 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase starting condition (e.g., 95% Water with 0.1% FA: 5% ACN with 0.1% FA).

-

Vortex to mix and inject a portion (e.g., 5-10 µL) into the LC-MS/MS system.

3.1.4. LC-MS/MS Conditions (Example)

-

Liquid Chromatography (LC):

-

Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm).

-

Mobile Phase A: Water with 0.1% Formic Acid.

-

Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

-

Gradient: A typical gradient would start with a low percentage of B, ramp up to a high percentage to elute the analytes, followed by a wash and re-equilibration step.

-

Flow Rate: 0.3 - 0.5 mL/min.

-

Column Temperature: 40°C.

-

-

Tandem Mass Spectrometry (MS/MS):

-

Ionization Mode: Electrospray Ionization (ESI), Positive.

-

Multiple Reaction Monitoring (MRM) Transitions:

-

Ternidazole: Determine the precursor ion (e.g., [M+H]⁺) and a suitable product ion.

-

Ternidazole-d6: Determine the precursor ion (e.g., [M+H]⁺, which will be +6 Da higher than Ternidazole) and the corresponding product ion.

-

-

Optimize MS parameters such as collision energy, declustering potential, etc., for maximum signal intensity for each transition.

-

3.1.5. Data Analysis

-

Construct a calibration curve by plotting the peak area ratio of Ternidazole to Ternidazole-d6 against the nominal concentration of the calibration standards.

-

Use a weighted (e.g., 1/x² or 1/x) linear regression to fit the data.

-

Determine the concentration of Ternidazole in the unknown samples by interpolating their peak area ratios from the calibration curve.

Bioanalytical Method Validation Workflow

A bioanalytical method for quantitative analysis must be validated to ensure its reliability for its intended application. The validation process, guided by regulatory agencies like the FDA, assesses parameters such as selectivity, sensitivity, accuracy, precision, recovery, and stability.[12]

Conclusion

Ternidazole-d6 hydrochloride is an essential tool for researchers conducting pharmacokinetic and metabolic studies of Ternidazole. A variety of commercial suppliers offer this deuterated standard, and researchers should carefully evaluate the product specifications, including purity and the availability of a certificate of analysis, to ensure the quality of their data. The provided experimental protocols and workflows offer a robust starting point for the development and validation of bioanalytical methods. By employing a stable isotope-labeled internal standard and adhering to rigorous validation procedures, researchers can achieve highly accurate and reproducible quantification of Ternidazole in complex biological matrices.

References

- 1. Ternidazole-d6 Hydrochloride (>90%) | LGC Standards [lgcstandards.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. biomall.in [biomall.in]

- 4. Chemie Brunschwig | Toronto Research Chemical [chemie-brunschwig.ch]

- 5. Toronto Research Chemicals – Bioquote [bioquote.com]

- 6. cdn.caymanchem.com [cdn.caymanchem.com]

- 7. caymanchem.com [caymanchem.com]

- 8. caymanchem.com [caymanchem.com]

- 9. caymanchem.com [caymanchem.com]

- 10. Indolin-2-one Nitroimidazole Antibiotics Exhibit an Unexpected Dual Mode of Action - PMC [pmc.ncbi.nlm.nih.gov]

- 11. resolvemass.ca [resolvemass.ca]

- 12. benchchem.com [benchchem.com]

- 13. A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Chemical Differences and Analytical Applications of Ternidazole and Ternidazole-d6 Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core chemical differences between Ternidazole and its deuterated analogue, Ternidazole-d6 hydrochloride. It provides a comprehensive overview of their physicochemical properties, analytical methodologies for their differentiation and quantification, and the rationale behind the use of the isotopically labeled standard in research and development.

Core Chemical and Physical Properties

Ternidazole is a 5-nitroimidazole antimicrobial agent. Its deuterated counterpart, Ternidazole-d6 hydrochloride, serves as an invaluable internal standard for quantitative bioanalytical studies. The primary distinction lies in the substitution of six hydrogen atoms with deuterium on the propanol side chain, leading to a predictable increase in molecular mass. The hydrochloride salt form of the deuterated analogue enhances its solubility in aqueous media.

Below is a summary of the key physicochemical properties of both compounds:

| Property | Ternidazole | Ternidazole-d6 Hydrochloride |

| Chemical Formula | C₇H₁₁N₃O₃[][2] | C₇H₅D₆ClN₃O₃ |

| Molecular Weight | 185.18 g/mol [][2] | 227.68 g/mol [3] |

| Monoisotopic Mass | 185.08004122 Da[2] | ~231.1178 Da (as free base) |

| CAS Number | 1077-93-6[][2] | 1346599-62-9[3] |

| Appearance | Solid | Solid |

| Key Structural Difference | Propanol side chain with hydrogen atoms | Propanol-d6 side chain; hydrochloride salt |

Structural Differences and Isotopic Labeling

The defining difference between the two molecules is the isotopic labeling. In Ternidazole-d6, six hydrogen atoms on the propanol side chain are replaced by deuterium atoms. This substitution is crucial for its use as an internal standard in mass spectrometry-based assays, as it does not significantly alter the chemical properties while providing a distinct mass-to-charge ratio (m/z) for detection.

References

Navigating the Nitroimidazoles: A Technical Guide to the Antiprotozoal Properties of Ternidazole and its Analogue, Tinidazole

For the attention of: Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides an in-depth exploration of the antiprotozoal properties of the 5-nitroimidazole compound, Ternidazole. Given the limited detailed public data on Ternidazole, this paper leverages the extensive research available for its close structural and functional analogue, Tinidazole, to provide a comprehensive understanding of the probable mechanism of action, efficacy, and relevant experimental protocols. This document aims to serve as a valuable resource for researchers and professionals involved in the discovery and development of antiprotozoal agents. It is crucial to note that while Tinidazole serves as a well-documented proxy, direct experimental validation for Ternidazole is imperative.

Introduction: Distinguishing Ternidazole and Tinidazole

Ternidazole and Tinidazole both belong to the 5-nitroimidazole class of antibiotics, which are cornerstone therapies for infections caused by anaerobic protozoa and bacteria. While often confused, they are distinct chemical entities.

-

Ternidazole : Chemically identified as 3-(2-methyl-5-nitroimidazol-1-yl)propan-1-ol, it is a recognized 5-nitroimidazole with antimicrobial, antioxidant, and antiprotozoal activity.[1][2][3][4]

-

Tinidazole : Known as 1-(2-ethylsulfonylethyl)-2-methyl-5-nitroimidazole, it is a widely used and extensively studied antiprotozoal and antibacterial agent.[5]

Due to the significantly greater volume of published research on Tinidazole, this guide will focus on its properties to illustrate the antiprotozoal characteristics expected from a non-deuterated 5-nitroimidazole like Ternidazole.

Mechanism of Action: DNA Damage and Cytotoxicity

The antiprotozoal activity of 5-nitroimidazoles like Tinidazole is a result of a multi-step process that occurs within the target anaerobic protozoan cell.[6] This mechanism is predicated on the low-redox potential environment of these organisms.[6][7]

-

Cellular Uptake : The small, lipophilic nature of the nitroimidazole molecule allows it to readily diffuse across the cell membrane of the protozoan parasite.

-

Reductive Activation : Inside the anaerobic cell, the nitro group of the compound is reduced by low-redox-potential electron-transport proteins, such as ferredoxin.[7] This reduction is a critical activation step.

-

Generation of Cytotoxic Intermediates : The reduction process generates highly reactive nitroso radicals and other cytotoxic intermediates.[6]

-

DNA Damage : These reactive intermediates interact with and induce damage to the parasite's DNA, causing strand breaks and loss of helical structure.[6][8]

-

Inhibition of Nucleic Acid Synthesis and Cell Death : The extensive DNA damage disrupts normal cellular processes, including DNA replication and transcription, ultimately leading to parasite cell death.[6][9]

The selective toxicity of nitroimidazoles towards anaerobic organisms is attributed to the fact that the reductive activation of the drug does not efficiently occur in aerobic human cells.[6]

Antiprotozoal Efficacy of Tinidazole (as an analogue for Ternidazole)

Tinidazole has demonstrated broad-spectrum activity against a variety of pathogenic protozoa.[8][10] Clinical and in vitro studies have established its efficacy against Trichomonas vaginalis, Giardia lamblia, and Entamoeba histolytica.[8][10]

Trichomoniasis (Trichomonas vaginalis)

Tinidazole is highly effective in the treatment of trichomoniasis.[10] In comparative studies, single-dose regimens of tinidazole have shown cure rates equivalent or superior to multi-dose regimens of metronidazole, another 5-nitroimidazole.[10] Cure rates for trichomoniasis with tinidazole are generally reported to be above 90%.[8]

Giardiasis (Giardia lamblia)

Clinical trials have shown that tinidazole is a highly effective treatment for giardiasis, often with a single-dose regimen.[11][12] In some comparative studies, tinidazole was found to be significantly more effective than metronidazole in treating giardiasis.[8][13]

Amebiasis (Entamoeba histolytica)

Tinidazole is also indicated for the treatment of intestinal amebiasis and amebic liver abscess.[8] Studies have demonstrated high cure rates, with some research suggesting greater efficacy and better tolerance compared to metronidazole.[14]

Quantitative Data: In Vitro Susceptibility and Clinical Efficacy

The following tables summarize key quantitative data for Tinidazole, which can be considered indicative of the expected performance of Ternidazole.

Table 1: In Vitro Activity of Tinidazole Against Protozoan Parasites

| Protozoan Species | Parameter | Concentration Range | Reference |

| Trichomonas vaginalis | MLC (Metronidazole-Resistant) | Lower than Metronidazole | [15] |

| Trichomonas vaginalis | MLC (Metronidazole-Sensitive) | ≤25 µg/mL | [16] |

| Giardia lamblia | Not Specified | Not Specified | [17] |

| Entamoeba histolytica | Not Specified | Not Specified | [9][10] |

MLC: Minimal Lethal Concentration

Table 2: Clinical Efficacy of Tinidazole in Protozoal Infections

| Disease | Protozoan Species | Dosing Regimen | Cure Rate | Reference |

| Trichomoniasis | Trichomonas vaginalis | 2g single dose | 92-100% | [18] |

| Trichomoniasis | Trichomonas vaginalis | 2g single dose | 94% | [19] |

| Giardiasis | Giardia lamblia | 2g single dose | 94% | [11][12] |

| Giardiasis | Giardia lamblia | 2g single dose | >90% | [8] |

| Intestinal Amebiasis | Entamoeba histolytica | 2g daily for 3 days | 96.5% | [14] |

| Intestinal Amebiasis | Entamoeba histolytica | 2g daily for 2 days | 95% | [20] |

| Amebiasis in Children | Entamoeba histolytica | Two-day dosage | 91% (Clinical Improvement/Cure) | [21] |

Experimental Protocols

Detailed experimental protocols are essential for the evaluation of antiprotozoal agents. Below are representative methodologies for key assays.

In Vitro Susceptibility Testing

Objective: To determine the minimum lethal concentration (MLC) or half-maximal inhibitory concentration (IC50) of the test compound against a protozoan culture.

Materials:

-

Axenic culture of the target protozoan (e.g., Trichomonas vaginalis, Giardia lamblia)

-

Appropriate culture medium (e.g., TYI-S-33 for T. vaginalis)

-

Test compound (Ternidazole/Tinidazole) stock solution

-

96-well microtiter plates

-

Incubator with appropriate atmospheric conditions (e.g., anaerobic or microaerophilic)

-

Inverted microscope

Procedure:

-

Parasite Culture: Maintain the protozoan parasites in axenic culture under optimal growth conditions.

-

Drug Dilution: Prepare serial dilutions of the test compound in the culture medium.

-

Inoculation: In a 96-well plate, add a standardized number of parasites to each well containing the different drug concentrations. Include positive (no drug) and negative (no parasites) controls.

-

Incubation: Incubate the plates under the required conditions (e.g., 37°C, anaerobic) for a specified period (e.g., 24-48 hours).

-

Assessment of Viability: Determine parasite viability in each well using methods such as direct counting of motile organisms with an inverted microscope, or by using viability dyes (e.g., trypan blue) or metabolic assays (e.g., MTT assay).

-

Data Analysis: Calculate the MLC (the lowest concentration that kills all parasites) or the IC50 (the concentration that inhibits 50% of parasite growth) by plotting the percentage of inhibition against the drug concentration.

In Vivo Efficacy Studies (Rodent Model)

Objective: To evaluate the efficacy of the test compound in a suitable animal model of protozoal infection.

Materials:

-

Laboratory animals (e.g., mice, gerbils)

-

Infective stage of the parasite (e.g., Giardia lamblia cysts)

-

Test compound formulation for oral gavage

-

Vehicle control

-

Cages and animal care facilities

Procedure:

-

Acclimatization: Acclimatize the animals to the laboratory conditions for a week.

-

Infection: Infect the animals with a standardized dose of the parasite, typically via oral gavage.

-

Treatment: After establishment of the infection (confirmed by fecal examination), randomize the animals into treatment and control groups. Administer the test compound and vehicle control orally for a specified duration.

-

Monitoring: Monitor the animals for clinical signs of disease and mortality. Collect fecal samples at regular intervals to determine parasite load (e.g., cyst shedding).

-

Endpoint Analysis: At the end of the study, euthanize the animals and collect relevant tissues (e.g., intestines) for parasitological, histological, and/or molecular analysis to determine the parasite burden.

-

Data Analysis: Compare the parasite load and clinical scores between the treated and control groups to determine the efficacy of the compound.

Resistance Mechanisms

Resistance to 5-nitroimidazoles, including tinidazole, has been reported, although it is less common than with metronidazole.[6][16] The primary mechanisms of resistance involve alterations in the reductive activation pathway of the drug.[6]

-

Decreased Activity of Reductive Enzymes: Reduced expression or mutations in enzymes like pyruvate:ferredoxin oxidoreductase (PFOR) and ferredoxin can lead to decreased activation of the nitroimidazole prodrug.[7]

-

Increased Oxygen Scavenging: Some resistant strains exhibit enhanced mechanisms for scavenging oxygen, which can compete with the drug for reducing equivalents, thereby preventing its activation.[7]

-

Altered Drug Efflux: While less characterized for protozoa, increased expression of drug efflux pumps could potentially contribute to resistance by reducing the intracellular concentration of the compound.

It is important to note that resistance is often relative rather than absolute, and higher doses or longer treatment durations may overcome low-level resistance.[7]

References

- 1. Ternidazole hydrochloride | 5-Nitroimidazole antibiotic | TargetMol [targetmol.com]

- 2. GSRS [gsrs.ncats.nih.gov]

- 3. Ternidazole | C7H11N3O3 | CID 68944 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Ternidazole, 97% | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 5. Tinidazole | C8H13N3O4S | CID 5479 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. What is the mechanism of Tinidazole? [synapse.patsnap.com]

- 7. A systematic review of the literature on mechanisms of 5-nitroimidazole resistance in Trichomonas vaginalis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Tinidazole: a nitroimidazole antiprotozoal agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. toku-e.com [toku-e.com]

- 10. Tinidazole: a review of its antiprotozoal activity and therapeutic efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Single-dose tinidazole for the treatment of giardiasis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Single-dose tinidazole for the treatment of giardiasis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. contagionlive.com [contagionlive.com]

- 14. Tinidazole and metronidazole in the treatment of intestinal amoebiasis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. In Vitro Metronidazole and Tinidazole Activities against Metronidazole- Resistant Strains of Trichomonas vaginalis - PMC [pmc.ncbi.nlm.nih.gov]

- 16. contemporaryobgyn.net [contemporaryobgyn.net]

- 17. emedicine.medscape.com [emedicine.medscape.com]

- 18. Trichomoniasis - STI Treatment Guidelines [cdc.gov]

- 19. Single-dose treatment of trichomonal vaginitis: a comparison of tinidazole and metronidazole - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Treatment of symptomatic intestinal amoebiasis with tinidazole - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Comparative Study of the Efficacy and Tolerability of Secnidazole Suspension (single dose) and Tinidazole Suspension (two days dosage) in the Treatment of Amebiasis in Children - PubMed [pubmed.ncbi.nlm.nih.gov]

Stability and Storage of Ternidazole-d6 Hydrochloride: A Technical Guide

This guide provides a comprehensive overview of the stability and recommended storage conditions for Ternidazole-d6 hydrochloride, a deuterated analog of the antiprotozoal and antibacterial agent Ternidazole. The information presented herein is intended for researchers, scientists, and professionals in the field of drug development and analysis. The stability profile is primarily based on data from its non-deuterated counterpart, Ternidazole, and related nitroimidazole compounds, providing a robust framework for handling and storage.

Chemical and Physical Properties

Ternidazole-d6 hydrochloride is a stable isotope-labeled form of Ternidazole hydrochloride. The deuteration is typically on the propanol side chain.

| Property | Value |

| Chemical Name | 3-(2-methyl-5-nitro-1H-imidazol-1-yl)propan-1,1,2,2,3,3-d6-1-ol hydrochloride |

| CAS Number | 1346599-62-9 |

| Molecular Formula | C₇H₆D₆ClN₃O₃ |

| Molecular Weight | 227.68 g/mol |

Stability Profile

The stability of Ternidazole-d6 hydrochloride is crucial for maintaining its isotopic purity and chemical integrity, which are essential for its use as an internal standard in analytical studies. While specific stability data for the deuterated compound is not extensively available in public literature, the stability profile can be inferred from studies on Ternidazole and other 5-nitroimidazole drugs.

Under normal conditions of use, storage, and transport, Ternidazole is considered to be a stable compound[1]. However, it is susceptible to degradation under certain stress conditions.

Degradation Pathways

Forced degradation studies on the closely related compound Tinidazole reveal that it is most susceptible to degradation under alkaline, oxidative, and photolytic conditions. Mild degradation is observed in acidic and neutral environments, while it shows good stability against thermal stress[2]. The hydrolysis of Tinidazole has been shown to follow apparent first-order kinetics[3]. The primary degradation pathways likely involve alterations to the nitroimidazole ring and the side chain.

Recommended Storage and Handling Conditions

To ensure the long-term stability and quality of Ternidazole-d6 hydrochloride, the following storage and handling conditions are recommended.

General Storage Recommendations

| Condition | Recommendation | Rationale |

| Temperature | Store at -20°C for long-term storage[4]. Refrigerated conditions (4°C) are also suggested[2][5]. | Low temperatures minimize the rate of potential chemical degradation. |

| Container | Keep in a tightly closed container[3][5]. | Prevents exposure to moisture and atmospheric contaminants. |

| Environment | Store in a dry and well-ventilated place[3][5]. | Minimizes hydrolysis and other moisture-related degradation. |

| Light Exposure | Protect from light. | Photolytic degradation has been observed in related compounds[2]. |

Incompatible Materials

Contact with strong oxidizing agents should be avoided as they can lead to significant degradation[1][5].

Experimental Protocols for Stability Assessment

The following section outlines a general experimental protocol for conducting forced degradation studies on Ternidazole-d6 hydrochloride, based on established methodologies for similar compounds and ICH guidelines.

Forced Degradation (Stress Testing)

Forced degradation studies are essential to identify potential degradation products and establish the intrinsic stability of the molecule[6][7].

| Stress Condition | Protocol |

| Acid Hydrolysis | Dissolve Ternidazole-d6 hydrochloride in 0.1 M HCl and heat at 60-80°C for a specified period (e.g., 2-8 hours). Neutralize the solution before analysis. |

| Base Hydrolysis | Dissolve Ternidazole-d6 hydrochloride in 0.1 M NaOH and heat at 60-80°C for a specified period (e.g., 30 minutes to 2 hours). Neutralize the solution before analysis. |

| Oxidative Degradation | Treat a solution of Ternidazole-d6 hydrochloride with 3-30% hydrogen peroxide at room temperature for a specified period (e.g., 2-24 hours). |

| Thermal Degradation | Expose the solid compound to dry heat (e.g., 105°C) for an extended period (e.g., 24-48 hours). |

| Photolytic Degradation | Expose a solution of Ternidazole-d6 hydrochloride to a combination of UV and visible light, as per ICH Q1B guidelines. The total illumination should be not less than 1.2 million lux hours and the integrated near-ultraviolet energy should be not less than 200 watt hours/square meter. |

Analytical Methodology

A stability-indicating analytical method is crucial for separating and quantifying the intact drug from its degradation products. High-Performance Liquid Chromatography (HPLC) is the most common technique for this purpose[1][2][4][8][9].

Example HPLC Method Parameters (based on Tinidazole analysis):

-

Column: C18 (e.g., 250 mm x 4.6 mm, 5 µm)

-

Mobile Phase: A mixture of water and acetonitrile (e.g., 88:12 v/v) or a gradient of a buffered aqueous phase and an organic solvent.

-

Flow Rate: 0.8 - 1.5 mL/min

-

Detection: UV at 310 nm or 317 nm

-

Column Temperature: 30°C

Visualized Workflow for Stability Testing

The following diagram illustrates a typical workflow for a comprehensive stability study of Ternidazole-d6 hydrochloride.

Caption: Workflow for a stability study of Ternidazole-d6 hydrochloride.

Logical Relationship of Storage and Stability

The stability of Ternidazole-d6 hydrochloride is directly influenced by the storage conditions. The following diagram illustrates this relationship.

Caption: Relationship between storage conditions and stability of Ternidazole-d6 HCl.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. On the hydrolytic behavior of tinidazole, metronidazole, and ornidazole - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. ijpsjournal.com [ijpsjournal.com]

- 5. Two stability-indicating UV spectrophotometric methods for the analysis of hydrolyzed tinidazole - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]

- 7. biomedres.us [biomedres.us]

- 8. A novel validated stability indicating high performance liquid chromatographic method for estimation of degradation behavior of ciprofloxacin and tinidazole in solid oral dosage - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

Decoding Deuterium: Pinpointing the Labeling Position in Ternidazole-d6 Hydrochloride

An In-depth Technical Guide for Researchers and Drug Development Professionals

This technical guide provides a comprehensive analysis of the deuterium labeling in Ternidazole-d6 hydrochloride, a crucial isotopically labeled internal standard for pharmacokinetic and metabolic studies. Through a detailed examination of its synthesis, and spectroscopic data, this document definitively establishes the precise location of the six deuterium atoms within the molecule. This information is vital for researchers in drug metabolism, pharmacokinetics, and analytical chemistry who rely on stable isotope-labeled standards for accurate quantification and structural elucidation.

Confirmed Deuterium Labeling Position

The six deuterium atoms in Ternidazole-d6 hydrochloride are located on the 1-(3-hydroxypropyl) side chain. This is unequivocally supported by the compound's chemical synonym, 1-(3-Hydroxypropyl-d6)-2-methyl-5-nitroimidazole Hydrochloride.

To visually represent this, the chemical structure of Ternidazole-d6 hydrochloride with the deuterium atoms explicitly shown is provided below.

Caption: Chemical structure of Ternidazole-d6 with deuterium atoms on the propanol side chain.

Spectroscopic Data Analysis

The positioning of the deuterium labels is further substantiated by a comparative analysis of the expected spectroscopic data of Ternidazole and its deuterated analog.

Nuclear Magnetic Resonance (NMR) Spectroscopy